
5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide
Übersicht
Beschreibung
The compound "5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry and organic synthesis. It is closely related to intermediates used in the synthesis of pharmaceuticals, such as atorvastatin, which is an HMG-CoA reductase inhibitor used to lower cholesterol .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, an efficient synthesis route for a key intermediate structurally similar to the compound has been described using 1,3-dipolar cycloaddition of mesoionic munchnone with N1,3-diphenyl-2-propynamide, followed by N
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis for HMG-CoA Reductase Inhibition : This compound plays a crucial role in the synthesis of atorvastatin, a lipid-regulating agent that inhibits HMG-CoA reductase (Woo et al., 1999).
- Synthetic Methodology Development : The compound serves as a key intermediate in the efficient synthesis of atorvastatin (Pandey & Rao, 2004).
Molecular Structure and Derivatives
- Structural Confirmation via NMR : Studies have been conducted to confirm the structure of similar compounds using nuclear magnetic resonance techniques (Zhou et al., 2021).
- Exploration of Chemical Derivatives : Research has been focused on creating and characterizing chemical derivatives for various potential applications, including antitumor and antimicrobial activities (McLaughlin et al., 2016).
Pharmacological Applications
- Antitumor and Antimicrobial Activities : Studies on derivatives of this compound have shown potential in inhibiting the proliferation of cancer cell lines and exhibiting antimicrobial properties (Liu et al., 2016).
- Cholesterol Biosynthesis Inhibition : Derivatives of this compound have been evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Procopiou et al., 1993).
Miscellaneous Applications
- Nuclear Magnetic Resonance Studies : The compound and its derivatives have been subjects in nuclear magnetic resonance studies to understand chemical properties and interactions (Hirohashi et al., 1976).
- Development of Novel Aromatic Polyamides : Research includes the synthesis of new aromatic polyamides using derivatives of this compound, exploring their properties and potential applications (Hsiao & Yu, 1996).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-(3-oxopropyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN2O2/c1-20(2)27-26(29(34)31-24-12-7-4-8-13-24)25(21-10-5-3-6-11-21)28(32(27)18-9-19-33)22-14-16-23(30)17-15-22/h3-8,10-17,19-20H,9,18H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFAMHWIQKTZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461812 | |
| Record name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110862-46-9 | |
| Record name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

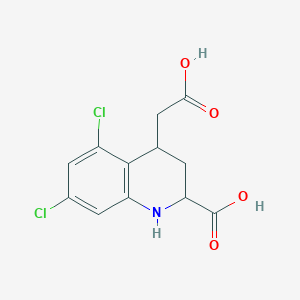
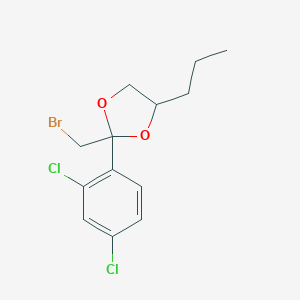
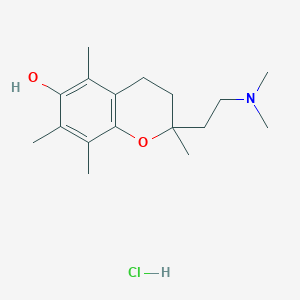

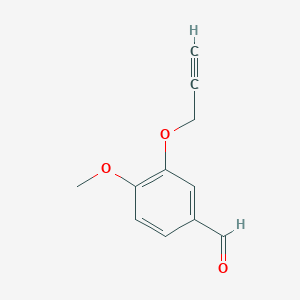

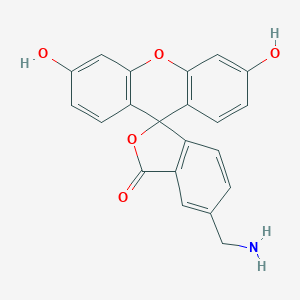



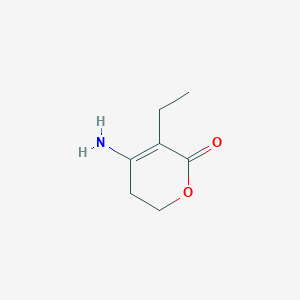
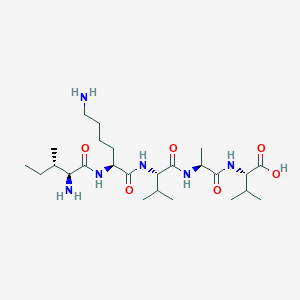
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
